2-Bromo-4-tert-butyl-1,3-thiazole 2-Bromo-4-tert-butyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 873075-54-8
VCID: VC2909248
InChI: InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3
SMILES: CC(C)(C)C1=CSC(=N1)Br
Molecular Formula: C7H10BrNS
Molecular Weight: 220.13 g/mol

2-Bromo-4-tert-butyl-1,3-thiazole

CAS No.: 873075-54-8

Cat. No.: VC2909248

Molecular Formula: C7H10BrNS

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-tert-butyl-1,3-thiazole - 873075-54-8

Specification

CAS No. 873075-54-8
Molecular Formula C7H10BrNS
Molecular Weight 220.13 g/mol
IUPAC Name 2-bromo-4-tert-butyl-1,3-thiazole
Standard InChI InChI=1S/C7H10BrNS/c1-7(2,3)5-4-10-6(8)9-5/h4H,1-3H3
Standard InChI Key ILKZEOZQPGBUCV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CSC(=N1)Br
Canonical SMILES CC(C)(C)C1=CSC(=N1)Br

Introduction

2-Bromo-4-tert-butyl-1,3-thiazole is a heterocyclic compound belonging to the thiazole family, which consists of a five-membered aromatic ring containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 2-position and a tert-butyl group at the 4-position of the thiazole ring. Its molecular formula is C7H10BrNS, and it has a molecular weight of 220.13 g/mol .

Synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole

The synthesis of 2-Bromo-4-tert-butyl-1,3-thiazole typically involves the bromination of 4-tert-butyl-1,3-thiazole. This process can be achieved by reacting 4-tert-butyl-1,3-thiazole with bromine in solvents such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Another synthetic route involves the cyclization of 2-bromo-4,4-dimethyl-1-phenylpentan-3-one with thiourea, followed by acidification and neutralization steps to yield the desired compound.

Applications and Research Findings

2-Bromo-4-tert-butyl-1,3-thiazole has several applications across various scientific fields due to its unique chemical structure and reactivity. It is used in the synthesis of various derivatives through nucleophilic and electrophilic substitution reactions.

Potential Applications

  • Pharmaceuticals: The thiazole ring is a common motif in many pharmaceutical compounds, suggesting potential applications in drug development.

  • Materials Science: The compound's reactivity makes it suitable for the synthesis of novel materials with specific properties.

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